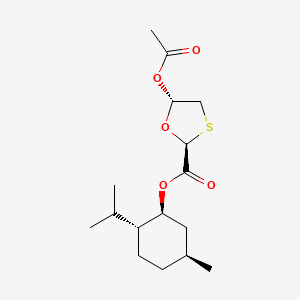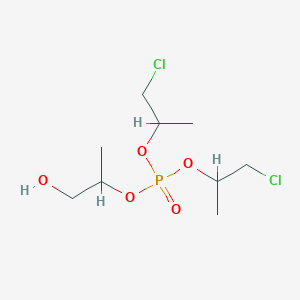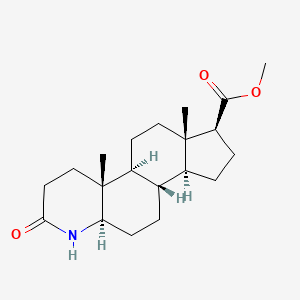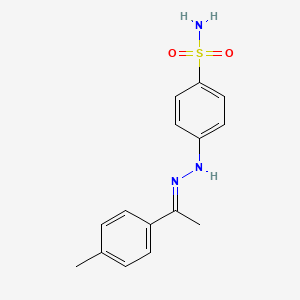
牛磺熊去氧胆酸-3-O-β-葡萄糖醛酸二钾盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a derivative of tauroursodeoxycholic acid, a bile acid conjugate known for its hydrophilic properties and therapeutic potential. This compound is particularly noted for its anti-apoptotic and neuroprotective activities, making it a subject of interest in various scientific research fields .
科学研究应用
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study its properties and potential modifications.
Biology: Investigated for its role in cellular processes, particularly in apoptosis and oxidative stress.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, liver disorders, and metabolic conditions.
Industry: Utilized in the development of pharmaceuticals and as a component in biochemical assays.
作用机制
Target of Action
Tauroursodeoxycholic Acid (TUDCA) is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid . The primary targets of TUDCA are the endoplasmic reticulum (ER) and mitochondria within cells . These organelles play crucial roles in maintaining protein homeostasis and regulating cell apoptosis .
Mode of Action
TUDCA exerts its effects through several mechanisms. It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, which in turn decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, further blocking caspase 3 . Additionally, TUDCA reduces ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux from the ER .
Biochemical Pathways
TUDCA influences several biochemical pathways. It also acts as a chemical chaperone to maintain the stability and correct folding of proteins . Furthermore, it has anti-neuroinflammatory action .
Pharmacokinetics
It is known that tudca is a highly hydrophilic compound , which suggests it may have good bioavailability
Result of Action
The result of TUDCA’s action is multifaceted. It has shown important anti-apoptotic and neuroprotective activities, suggesting its potential therapeutic use in neurodegenerative diseases . It has been found to protect nerves by regulating cell apoptosis . Furthermore, it has been shown to be safe and a potential disease-modifier in amyotrophic lateral sclerosis (ALS) .
生化分析
Biochemical Properties
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt plays a significant role in biochemical reactions, particularly in the inhibition of human cholangiocarcinoma growth. It interacts with various enzymes and proteins, including calcium ions, protein kinase C, and mitogen-activated protein kinase-dependent pathways . These interactions are crucial for its function in inhibiting cancer cell growth and promoting cellular health.
Molecular Mechanism
The molecular mechanism of Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt involves its binding interactions with biomolecules, enzyme inhibition, and activation. It binds to specific receptors and enzymes, modulating their activity to exert its effects. The compound’s ability to inhibit protein kinase C and activate mitogen-activated protein kinase pathways plays a crucial role in its anti-cancer properties . Furthermore, it influences gene expression by regulating transcription factors and other gene regulatory proteins.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of intermediates and the final product through techniques such as crystallization and chromatography. Quality control measures are implemented to ensure the consistency and efficacy of the compound .
化学反应分析
Types of Reactions
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups, affecting the compound’s activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more stable forms of the compound .
相似化合物的比较
Similar Compounds
Ursodeoxycholic Acid: Another bile acid conjugate with similar therapeutic properties but lower hydrophilicity.
Sodium Tauroursodeoxycholate: A sodium salt form with comparable efficacy but different solubility and stability profiles.
Uniqueness
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt stands out due to its enhanced hydrophilicity and stability, making it more effective in certain therapeutic applications. Its unique structure allows for better interaction with molecular targets, providing superior anti-apoptotic and neuroprotective effects .
属性
CAS 编号 |
75672-32-1 |
|---|---|
分子式 |
C₃₂H₅₁K₂NO₁₂S |
分子量 |
752.01 |
同义词 |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7β)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)






![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester](/img/structure/B1145782.png)
